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CARBOXYMETHYL β-GLUCAN

Cat. No.: B1178384
CAS No.: 133875-94-2
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Description

Contextualization within Polysaccharide Chemistry and Glycobiology

Carboxymethyl β-glucan (CM-β-glucan) is a chemically modified derivative of β-glucan, a naturally occurring polysaccharide abundant in the cell walls of bacteria, fungi (including yeasts), algae, and plants like oats and barley. mdpi.comeur.nlfrontiersin.org In the vast landscape of polysaccharide chemistry and glycobiology, β-glucans are distinguished by their backbone of β-D-glucose monomers linked by glycosidic bonds. mdpi.com The specific linkage, such as β-(1,3), β-(1,4), or β-(1,6), and the degree of branching determine the physical and biological properties of the native β-glucan. mdpi.commdpi.com

The field of glycobiology investigates the structure, biosynthesis, and biological functions of complex carbohydrates, also known as glycans. Polysaccharides like β-glucan are of significant interest due to their diverse roles, from structural components in cell walls to modulators of immune responses. frontiersin.orgnih.gov However, the practical application of many natural β-glucans is often hindered by their poor water solubility. mdpi.comoup.com This limitation has spurred the development of chemical modification techniques to enhance their properties, with carboxymethylation being a prominent and effective method. scirp.org

Historical Perspectives on β-Glucan Modification and Functionalization

The exploration of β-glucans and their potential benefits has a history spanning nearly 150 years. nih.gov Early research focused on isolating and characterizing these polysaccharides from various natural sources. Over time, as the understanding of their biological activities grew, so did the interest in overcoming their inherent limitations, particularly their low solubility in water. mdpi.comoup.com This led to the development of various chemical modification strategies aimed at improving the functionality of β-glucans.

A variety of methods have been employed to modify β-glucans, including physical treatments (like temperature processing), enzymatic hydrolysis, mechanical processing (such as homogenization and sonication), and chemical modifications. mdpi.com Among the chemical approaches, sulfation, phosphorylation, acetylation, and carboxymethylation have been extensively studied to enhance the bio-functional properties of β-glucans. mdpi.comscirp.org Carboxymethylation, a process that introduces carboxymethyl groups (-CH2-COOH) onto the polysaccharide backbone, has emerged as a particularly effective and widely used technique due to its simplicity, low cost, and the significant improvements it imparts to the polysaccharide's properties. oup.comresearchgate.net This process typically involves treating the β-glucan with chloroacetic acid in an alkaline medium. mdpi.com

Significance of Carboxymethylation for Enhanced Biological and Material Applications

The introduction of carboxymethyl groups onto the β-glucan structure through an etherification reaction is a pivotal modification that significantly enhances its utility. mdpi.comresearchgate.net This chemical alteration has several profound effects:

Improved Solubility: The primary advantage of carboxymethylation is the substantial increase in the water solubility of β-glucan. mdpi.comscirp.orgnih.gov The negatively charged carboxymethyl groups disrupt the intermolecular hydrogen bonds that cause native β-glucan to be insoluble, allowing it to dissolve readily in aqueous solutions. nih.gov This enhanced solubility is crucial for its application in pharmaceutical and cosmetic formulations. scirp.orgontosight.ai

Enhanced Biological Activity: Research has consistently shown that carboxymethylation can augment the inherent biological activities of β-glucans. Studies have reported that carboxymethylated β-glucans exhibit improved immunomodulatory effects, antitumor properties, and antioxidant capabilities. mdpi.comnih.govontosight.ai For instance, the expanded and flexible chain structure of carboxymethylated β-glucans is believed to be responsible for their enhanced in vivo and in vitro antitumor activities. nih.gov Furthermore, this compound has been shown to protect skin cells by inhibiting the consumption of antioxidant molecules under UV irradiation and promoting the growth of keratinocytes. mdpi.comsemanticscholar.org

Versatility in Material Science: The modified properties of CM-β-glucan make it a valuable biopolymer in material science. Its ability to form gels and films, coupled with its increased solubility, makes it a suitable candidate for creating drug delivery systems, wound dressings, and scaffolds for tissue engineering. ontosight.ai In combination with other polymers like chitosan (B1678972), it can form nanoparticles that are efficient carriers for antigens, demonstrating thermostability and effective delivery to immune cells. nih.govnih.gov

The degree of substitution (DS), which refers to the average number of carboxymethyl groups attached to each glucose unit, is a critical parameter that can be controlled during the carboxymethylation process and influences the final properties of the CM-β-glucan, including its viscosity and interaction with other molecules. mdpi.comontosight.ai

Research Findings on this compound

PropertyResearch FindingReference(s)
Solubility Carboxymethylation significantly improves the water solubility of β-glucan by introducing hydrophilic carboxymethyl groups. mdpi.comscirp.orgnih.gov
Antitumor Activity Carboxymethylated β-glucan has demonstrated higher in vivo and in vitro anti-tumor activity compared to its unmodified form. mdpi.comnih.gov
Immunomodulation It can stimulate the immune system, enhancing the body's defense against infections and diseases. ontosight.aiontosight.ai
Antioxidant Activity Studies have shown that CM-β-glucan possesses antioxidant properties, with the ability to scavenge free radicals. ontosight.ainih.govresearchgate.net
Wound Healing The polysaccharide may promote wound healing by encouraging the proliferation and migration of cells involved in the healing process. mdpi.comontosight.ai
Drug Delivery Its properties make it a promising material for developing drug delivery systems, including nanoparticles for antigen delivery. ontosight.ainih.gov
Material Properties CM-β-glucan can form gels and films, making it useful for applications like wound dressings and tissue engineering scaffolds. ontosight.ai

Properties

CAS No.

133875-94-2

Molecular Formula

C14H10N2O2

Synonyms

Carboxymethylglucan

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Carboxymethyl β Glucan

Chemical Carboxymethylation Protocols

The conversion of β-glucan into its carboxymethyl ether derivative is achieved through a well-established chemical pathway involving alkalization followed by etherification. This process introduces carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the glucopyranose units within the β-glucan backbone.

Alkalization and Etherification Reactions

The synthesis of Carboxymethyl β-Glucan is typically carried out through a two-step process: alkalization and etherification. oup.com In the initial alkalization step, the crude β-glucan is treated with a strong alkali, most commonly sodium hydroxide (B78521) (NaOH). This step is crucial as it activates the hydroxyl groups on the glucan chain, converting them into more reactive alkoxide anions. This activation prepares the polysaccharide for the subsequent etherification reaction. oup.com

The second step, etherification, involves the introduction of an etherifying agent, typically monochloroacetic acid (ClCH₂COOH) or its sodium salt. oup.commdpi.com The activated alkoxide groups on the β-glucan backbone act as nucleophiles, attacking the electrophilic carbon atom of the chloroacetic acid. This results in a nucleophilic substitution reaction, where the chlorine atom is displaced, and a carboxymethyl ether linkage is formed at the hydroxyl positions (C-2, C-3, or C-6) of the glucose residues. oup.comnih.gov

A significant side reaction can also occur where chloroacetic acid reacts with sodium hydroxide to form sodium glycolate, which does not contribute to the derivatization of the glucan. oup.com To enhance the efficiency of the main reaction and minimize this side reaction, a two-step alkalization process is sometimes employed. In this modified protocol, a portion of the alkali and the entire etherifying agent are added initially. The reaction is driven by an excess of chloroacetic acid, which promotes its even distribution into the polysaccharide particles. The remainder of the alkali is then added to facilitate the etherification. oup.com

Influence of Reaction Parameters on Carboxymethylation Efficiency

The efficiency of the carboxymethylation process and the properties of the resulting CM-Glucan are highly dependent on several key reaction parameters. oup.com Careful optimization of these parameters is essential to achieve the desired degree of substitution (DS), viscosity, and solubility. researchgate.netoup.com

Reaction temperature and duration are critical factors that significantly influence the outcome of the carboxymethylation. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the degradation of the polysaccharide backbone and promote the undesirable side reaction that forms sodium glycolate. oup.com

Similarly, the reaction time must be sufficient to allow for the completion of the etherification process. However, prolonged reaction times can also increase the extent of side reactions and potentially lead to polymer degradation. Orthogonal experiments have been used to determine the optimal conditions. For instance, one study found that a reaction temperature of 50°C and a total reaction time of 5 hours were optimal for maximizing the degree of substitution, viscosity, and solubility of carboxymethyl (1→3)-β-d-glucan from Saccharomyces cerevisiae. researchgate.netoup.com

The concentrations of sodium hydroxide and chloroacetic acid are paramount in controlling the carboxymethylation reaction. Sodium hydroxide acts as a swelling agent for the glucan and as a catalyst for the etherification. An appropriate concentration is necessary to ensure adequate swelling and formation of reactive alkoxide centers. oup.com However, an excessive amount of alkali can favor the side reaction with chloroacetic acid, reducing the efficiency of the main reaction. oup.com

The concentration of chloroacetic acid directly influences the degree of substitution. A higher concentration generally leads to a higher DS, but an excess can also contribute to the formation of byproducts. Optimized protocols, such as a two-step alkalization, have been developed to manage the reagent concentrations effectively. In one optimized process, the use of 3 mL of 50% sodium hydroxide as a second alkali dosage and 15 mL of 4 M chloroacetic acid was found to be ideal. researchgate.netoup.com

ParameterOptimal ValueSource
Reaction Temperature50°C researchgate.netoup.com
Total Reaction Time5 hours researchgate.netoup.com
Second Alkali Dosage (50% NaOH)3 mL researchgate.netoup.com
Chloroacetic Acid Dosage (4 M)15 mL researchgate.netoup.com
Table 1: Optimal Technological Parameters for Carboxymethylation of (1→3)-β-d-glucan from S. cerevisiae

Pre-treatment Methods for Enhanced Derivatization (e.g., Mechanical Activation, Ball Milling)

To improve the efficiency of the carboxymethylation reaction, pre-treatment of the native β-glucan is often employed. The insolubility and aggregated structure of β-glucan can limit the accessibility of the hydroxyl groups to the chemical reagents. researchgate.net

Mechanical activation methods, such as ball milling, have been shown to be advantageous for the carboxymethylation process. researchgate.netoup.com Ball milling is a technique that involves grinding the material in a jar with grinding media (balls). This process reduces the particle size and crystallinity of the β-glucan, thereby increasing the surface area and the number of accessible reaction sites. This enhanced accessibility leads to a more efficient and uniform derivatization, ultimately improving the properties of the final this compound product. oup.com

Degree of Substitution (DS) Control and Its Impact on Structure-Function Relationships

The Degree of Substitution (DS) is a crucial parameter that defines the average number of carboxymethyl groups attached to each glucose unit in the β-glucan chain. mdpi.comgoogle.com The theoretical maximum DS is 3.0, as each glucose monomer has three available hydroxyl groups for substitution. However, in practice, the DS for most applications is significantly lower. mdpi.com

Controlling the DS is essential as it directly influences the physicochemical and biological properties of the CM-Glucan. nih.govnih.gov A higher DS generally leads to increased water solubility, which is a primary reason for the carboxymethylation of β-glucan. researchgate.net For instance, native (1→3)-β-D-glucan is insoluble in water, but through partial carboxymethylation, its water solubility and subsequent biological activity can be significantly enhanced. researchgate.net

Property Influenced by DSImpact of Increasing DSSource
Water SolubilityIncreases researchgate.net
Biological ActivityCan be enhanced/modified researchgate.netnih.gov
Physicochemical PropertiesAltered (e.g., viscosity, charge) oup.comnih.gov
Drug Release ProfileCan be controlled (sustained vs. delayed release) nih.gov
Table 2: Impact of Degree of Substitution (DS) on this compound Properties

Further Chemical Modifications of this compound Derivatives

This compound (CM-β-glucan) serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. The introduction of the carboxymethyl group provides reactive carboxylic acid moieties that can be targeted for subsequent reactions, leading to compounds with enhanced or novel functionalities. These modifications include amidation, sulfonation, phosphorylation, and conjugation with other macromolecules.

Amidation Reactions for Hydrophilic and Hydrophobic Derivatives

Amidation of the carboxyl groups on CM-β-glucan is a strategic approach to generate derivatives with varying degrees of hydrophilicity and hydrophobicity. This modification allows for the fine-tuning of the polysaccharide's solubility and amphiphilicity, which is crucial for applications such as drug delivery. nih.gov The process typically involves a two-step reaction sequence: methyl esterification of the carboxylic acid groups followed by an amino-de-alkoxylation reaction with specific amidation reagents. nih.gov

To create a diverse set of derivatives, various amines can be employed, leading to either hydrophilic or hydrophobic products. nih.govrsc.org

Hydrophilic Derivatives: The use of polar amines, such as hydroxylamine (B1172632) or hydrazine, results in the formation of hydroxamic acid or hydrazide derivatives, respectively. nih.gov These groups enhance the polymer's interaction with aqueous environments. For instance, amidation with ethanolamine (B43304) introduces hydroxyl groups, further increasing hydrophilicity. google.com

Hydrophobic Derivatives: Conversely, reacting CM-β-glucan with n-alkylamines, such as ethylamine (B1201723) or hexylamine, attaches nonpolar alkyl chains to the polysaccharide backbone. nih.govrsc.org This modification increases the hydrophobic character of the derivative. An example is the synthesis of an octadecanoate oat β-glucan through esterification, which creates a hydrophobically modified polymer capable of forming self-assembled micelles. nih.gov

The successful synthesis of these N-alkylamides, hydrazides, and hydroxamic acids of CM-β-glucan has been confirmed through methods like Fourier-transform infrared (FTIR) spectroscopy and elemental analysis, which verify the incorporation of the new functional groups. nih.govgoogle.com

Table 1: Examples of Amidation Reagents and Resulting CM-β-Glucan Derivatives

Amidation Reagent Type of Derivative Resulting Property Reference
n-Alkylamines (e.g., hexylamine) Hydrophobic Increased hydrophobicity nih.gov
Hydrazine Hydrophilic Hydrazide derivative nih.gov
Hydroxylamine Hydrophilic Hydroxamic acid derivative nih.gov
Benzyl amine Hydrophobic Amide derivative with 4.6 mol% incorporation google.com
Ethanolamine Hydrophilic Amide derivative with 3.5 mol% incorporation google.com

Sulfonation and Phosphorylation

The introduction of highly-charged anionic groups like sulfonate and phosphate (B84403) moieties onto the CM-β-glucan backbone can significantly alter its physicochemical and biological properties. nih.govmdpi.com

Sulfonation: Sulfonation involves the introduction of sulfonate groups (-SO₃H) onto the polysaccharide. This is often achieved alongside carboxymethylation to create dual-functionalized derivatives. nih.gov For example, a (1→3)(1→6)-β-D-glucan known as botryosphaeran was first carboxymethylated to a degree of substitution (DS) of 0.9, and then sulfonated to achieve various sulfonation degrees (0.1, 0.2, and 0.4). nih.gov The presence of both acidic sulfonate and carboxymethyl groups can enhance certain biological activities. nih.gov FTIR analysis confirms successful sulfonation by detecting specific bands around 1250 cm⁻¹ (asymmetrical S=O stretching) and 810 cm⁻¹ (symmetrical C-O-S vibration). nih.gov This modification generally increases the water solubility of the glucan. nih.gov

Phosphorylation: Phosphorylation introduces phosphate groups (-PO₃H₂) and is another effective method to increase the water solubility and bioactivity of β-glucans. mdpi.comnih.gov The process can be carried out using reagents like phosphoric acid (H₃PO₄) in a medium such as dimethyl sulfoxide (B87167) (DMSO) with urea, or by using sodium hexametaphosphate. mdpi.comnih.gov A particularly efficient, solvent-free method is mechanochemical processing, where β-glucan is co-milled with sodium hexametaphosphate in a planetary ball mill. nih.govresearchgate.net This technique can produce water-soluble β-glucan phosphates with a high degree of substitution (from 0.77 to 2.09) in a short time. nih.govresearchgate.net The introduction of phosphate groups can lead to an expanded and stiffer chain conformation in solution compared to the original β-glucan. nih.gov

Table 2: Summary of Sulfonation and Phosphorylation of β-Glucan Derivatives

Modification Reagents Key Findings Reference
Sulfonation Chloroacetic acid, Sulfonating agent Produced derivatives with a carboxymethylation DS of 0.9 and sulfonation DS of 0.1-0.4. nih.gov
Phosphorylation H₃PO₄ in LiCl/Me₂SO with urea Resulted in water-soluble derivatives with a semi-stiff chain conformation. nih.gov
Phosphorylation Sodium hexametaphosphate (via ball milling) Efficiently produced water-soluble β-glucan phosphate with a high DS (0.77–2.09). nih.govresearchgate.net

Conjugation with Other Biomolecules and Polymers

The functional groups on CM-β-glucan allow for its covalent attachment, or conjugation, to other biomolecules and synthetic polymers. This strategy is employed to create novel materials that combine the properties of both components, leading to advanced delivery systems and bioactive constructs. nih.govnih.gov

A prominent example is the formation of nanoparticles through the combination of anionic CM-β-glucan with a cationic polysaccharide, such as chitosan (B1678972). nih.govnih.gov These nanoparticles are formed by adding a CM-β-glucan solution to a chitosan solution under stirring, creating a stable complex suitable for antigen delivery. nih.gov For instance, nanoparticles have been prepared using CM-β-glucan with a substitution degree of 85% and pharmaceutical-grade chitosan. nih.gov

CM-β-glucan can also be conjugated to proteins to enhance immunogenicity. nih.gov In a related strategy, β-glucan was conjugated to a tetanus toxoid (TT) carrier protein, which was already linked to a meningococcal polysaccharide (CPS). nih.gov This three-part conjugation significantly increased the immune response compared to the polysaccharide-protein conjugate alone. nih.gov The conjugation ensures that the immunostimulatory glucan and the antigen are delivered to the same antigen-presenting cells simultaneously. nih.gov

Fluorescent markers, such as 5-carboxytetramethylrhodamine (B559615) NHS ester (TAMRA), can also be conjugated to the polymer backbone, which is useful for tracking the biodistribution of the nanoparticles in research settings. nih.gov These conjugation strategies highlight the potential of CM-β-glucan as a component in the development of sophisticated biomedical materials. nih.govfrontiersin.org

Advanced Structural Elucidation and Physicochemical Characterization of Carboxymethyl β Glucan

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of CM-β-Glucan, offering non-destructive ways to probe its chemical composition and bonding.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it ideal for confirming the successful carboxymethylation of β-glucan. The FTIR spectrum of native β-glucan displays characteristic absorption bands related to its polysaccharide structure. A broad band is typically observed around 3392-3405 cm⁻¹, which is characteristic of the stretching vibration of hydroxyl (-OH) groups. researchgate.netamegroups.org The weak band around 2928-2930 cm⁻¹ is associated with C-H stretching vibrations. researchgate.netamegroups.org The region between 1000 and 1200 cm⁻¹ contains characteristic bands for (1,3)- and/or (1,6)-linked β-D-glucans, with prominent peaks around 1160, 1078, and 1041 cm⁻¹. amegroups.orgresearchgate.net A key indicator of the β-glycosidic linkage is the presence of a peak around 890-905 cm⁻¹. researchgate.netnih.gov

Upon successful carboxymethylation, new, strong absorption peaks appear in the FTIR spectrum. Specifically, the introduction of carboxymethyl groups (-CH₂COOH) leads to the emergence of a strong absorption band around 1595 cm⁻¹, which is attributed to the asymmetric stretching vibration of the carboxylate anion (COO⁻). researchgate.net Another new peak appears around 1421 cm⁻¹, corresponding to the symmetric stretching of the same carboxylate group. researchgate.net The presence of these bands confirms the chemical modification of the β-glucan backbone.

Wave Number (cm⁻¹)AssignmentReference Compound
~3400O-H stretchingβ-Glucan & CM-β-Glucan
~2930C-H stretchingβ-Glucan & CM-β-Glucan
~1595Asymmetric COO⁻ stretchingCM-β-Glucan
~1421Symmetric COO⁻ stretchingCM-β-Glucan
~1160C-O-C stretching in β-(1,3) linkageβ-Glucan
~1078Pyranose ring vibrationβ-Glucan
~890β-glycosidic linkageβ-Glucan

NMR spectroscopy is a fundamental tool for the unambiguous structural analysis of polysaccharides, providing detailed information about the anomeric configuration and the positions of glycosidic linkages. amegroups.orgnih.gov For β-glucans, characteristic signals in both ¹H and ¹³C NMR spectra help to elucidate the primary structure.

In ¹³C NMR spectra, the chemical shifts of the anomeric carbon (C1) are particularly informative. Signals appearing in the range of 103-105.2 ppm are characteristic of β-D-glucans. amegroups.orgnih.gov The specific positions of other carbon signals (C2-C6) can indicate the type of linkage. For instance, in β-1,3-glucans, the C3 signal is shifted downfield to around 88.6 ppm, indicating its involvement in the glycosidic bond. nih.gov The chemical shifts for carbons in a linear β-1,3-glucan are typically assigned as follows: C1 at ~105.2 ppm, C2 at ~75.5 ppm, C3 at ~88.6 ppm, C4 at ~70.9 ppm, C5 at ~77.1 ppm, and C6 at ~63.1 ppm. nih.gov The presence of β-1,6 branches would result in additional signals, particularly a downfield shift for the C6 carbon.

¹H NMR spectroscopy complements this data. The anomeric proton (H1) signal for a β-linkage typically appears in the range of 4.45 to 4.60 ppm. amegroups.orgresearchgate.net The complexity and overlapping signals in the proton spectra of polysaccharides often necessitate the use of two-dimensional NMR experiments (like COSY and HSQC) to fully assign all proton and carbon resonances and confirm the connectivity between sugar residues. olemiss.edu

NucleusChemical Shift (ppm)Assignment
¹³C~103-105Anomeric Carbon (C1) in β-linkage
¹³C~88C3 in β-(1→3) linkage
¹³C~77C5
¹³C~75C2
¹³C~70C4
¹³C~63C6 (unsubstituted)
¹H~4.5Anomeric Proton (H1) in β-linkage

Raman spectroscopy provides detailed information about the molecular structure of a sample based on its unique vibrational modes, creating a "molecular fingerprint". mdpi.com This technique is highly sensitive to the skeletal vibrations of the pyranose ring and the glycosidic linkages in polysaccharides. nih.gov For β-glucans, specific bands in the Raman spectrum can be used to identify their structural features.

The Raman spectrum of β-glucans exhibits several characteristic bands. For instance, a band around 423 cm⁻¹ is indicative of (1→3)-β-D-glucan. nih.gov Other important bands include those at 1107 cm⁻¹ and 1392 cm⁻¹, which represent the C-O-C glycosidic bond and CH₂ bending vibrations, respectively. researchgate.net Raman spectroscopy can effectively distinguish between different types of glucans and detect impurities. nih.gov The entire spectrum serves as a unique fingerprint that can be used for identification and quality control. americanpharmaceuticalreview.com The analysis of the Raman spectrum allows for the observation of chemical interactions and conformational changes, providing a deeper understanding of the polysaccharide's structure. mdpi.commdpi.com

Raman Shift (cm⁻¹)Assignment
~1392δ (CH₂) bands
~1250Amide III / Polypeptide backbone
~1107ν sym (C-O-C) glycosidic bond
~423Indicative of (1→3)-β-D-glucan

Morphological and Microstructural Analysis

Electron microscopy techniques are crucial for visualizing the physical form and structure of Carboxymethyl β-Glucan, from the surface texture of bulk powder to the shape of individual nanoparticles.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of materials. foodsafety.institute SEM analysis of β-glucan powders often reveals particles with irregular shapes and sizes. researchgate.netresearchgate.net The particles can appear as irregular aggregates that coalesce into larger masses. researchgate.net The surface morphology can be described as rough, fibrous, porous, and spongy. researchgate.net In some cases, the particles may be spherical to elongated. The specific morphology can be influenced by the source of the β-glucan and the extraction and purification methods used. These microstructural details are important as they can influence the physical properties of the material, such as its solubility and dispersibility.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to analyze the internal structure and morphology at the nanoscale. frontiersin.org This technique is particularly valuable for characterizing nanoparticles formulated from this compound. For instance, when CM-β-Glucan is used in combination with other polymers like chitosan (B1678972) to form nanoparticles, TEM is employed to determine their size, shape, and uniformity. nih.govnih.gov Studies have shown that such nanoparticles typically exhibit a spherical shape. nih.gov TEM images can reveal the nanostructure of these carriers, confirming their formation and providing critical information about their morphology, which is essential for their application in fields like drug delivery. nih.gov

Atomic Force Microscopy (AFM) for Topographical Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. In the analysis of this compound, AFM is employed to visualize the morphology and conformation of individual polymer chains and their aggregates.

Detailed research findings from AFM studies on dilute aqueous solutions of this compound have revealed a complex molecular landscape. Observations have shown the coexistence of different structural forms, including single chains, larger aggregates, and triple-helical structures. tandfonline.comnih.gov The carboxymethylation process can influence the polymer's conformation, with factors such as the degree of substitution potentially leading to a transition from a triple-helical structure to a more random coil arrangement. mdpi.com This conformational flexibility is a key characteristic that can be directly visualized using AFM. The technique allows for the mapping of surface features and provides insights into how the polymer arranges itself on a substrate, which is crucial for understanding its structure-function relationships.

Table 1: Morphological Features of this compound Observed by AFM

Observed Structure Description
Single Chains Individual polymer strands of this compound.
Aggregates Clusters of multiple polymer chains.
Triple-Helical Species Three polymer chains wound around each other in a helical conformation. tandfonline.comnih.gov

Thermal Analysis and Stability Assessments (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of this compound.

The thermal degradation of this compound, as revealed by TGA, typically occurs in multiple stages. The initial weight loss, observed at temperatures up to approximately 200°C, is generally attributed to the evaporation of bound water molecules within the polymer matrix. mdpi.com A subsequent, more significant degradation stage occurs at higher temperatures, often up to around 300°C, which corresponds to the decomposition of the carboxymethyl functional groups and the release of carbon dioxide from the polymer backbone. mdpi.com The final stage of degradation, at temperatures above 300°C, involves the breakdown of the main glucan structural framework. mdpi.com The thermal stability can be influenced by the incorporation of other materials, which can strengthen interfacial interactions and hinder the mobility and decomposition of the polymer chains at elevated temperatures. mdpi.com

Table 2: Typical Thermal Decomposition Stages of Carboxymethyl Polysaccharides by TGA

Decomposition Stage Temperature Range (°C) Description of Mass Loss
Stage 1 Up to ~200 Evaporation of bound water. mdpi.com
Stage 2 ~200 - 300 Degradation of functional groups (e.g., carboxymethyl) and release of CO2. mdpi.com
Stage 3 Above 300 Breakdown of the main polymer structural framework. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For polymers like this compound, XRD is used to assess the degree of crystallinity.

Studies utilizing XRD have demonstrated that native β-glucan is predominantly amorphous. nih.govfzu.cz The carboxymethylation process can induce changes in the diffractographic profile. nih.gov Analysis of this compound often shows broad, diffuse peaks in the XRD pattern, which is characteristic of an amorphous or non-crystalline structure. nih.gov In some cases, the chemical modification may lead to the appearance of weakly crystalline regions with a non-preferential molecular orientation. nih.gov The largely amorphous nature of this compound is a significant physicochemical property that influences its solubility and other functional characteristics.

Chromatographic Methods for Oligosaccharide and Polysaccharide Fractionation

Chromatographic techniques are essential for the separation, identification, and quantification of the components of a mixture. For this compound, methods like Size-Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are vital for characterizing its molecular weight distribution and for analyzing its constituent oligosaccharides after degradation.

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size in solution. lcms.czyoutube.com This technique is widely used to determine the molecular weight of this compound and to separate it into different fractions. nih.gov The polymer solution is passed through a column packed with porous beads; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores take a longer path and elute later. bitesizebio.com

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for the analysis of oligosaccharides released from this compound after enzymatic or chemical cleavage. nih.govcerealsgrains.org For instance, enzymatic digestion can break down the β-glucan chain into smaller fragments like cellotriosyl and cellotetraosyl units, which can then be separated and quantified by HPLC. cerealsgrains.orgfrontiersin.org This allows for a detailed analysis of the fine structure of the original polysaccharide. Different HPLC methods, such as reversed-phase HPLC, can be used to separate isomeric oligosaccharides, providing a deeper understanding of the branching structures within the polymer. nih.gov

Table 3: Application of Chromatographic Methods for this compound Analysis

Chromatographic Method Application Information Obtained
Size-Exclusion Chromatography (SEC) Separation of polysaccharide fractions. nih.gov Molecular weight distribution, average molecular weight.
High-Performance Liquid Chromatography (HPLC) Analysis of oligosaccharide fragments after hydrolysis. nih.govcerealsgrains.org Fine structure, branching patterns, ratio of different oligosaccharide units. cerealsgrains.orgfrontiersin.org

Cellular and Molecular Mechanisms of Action of Carboxymethyl β Glucan

Interaction with Pattern Recognition Receptors (PRRs)

The immunomodulatory effects of β-glucans, including the carboxymethylated form, are initiated by their recognition as pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the surface of immune cells. nih.govtandfonline.com This recognition triggers a cascade of events leading to both innate and adaptive immune responses. nih.gov Key immune cells such as macrophages, neutrophils, dendritic cells, monocytes, and natural killer cells are activated through these interactions. nih.govmdpi.com Several receptor types are involved in this process. nih.govtandfonline.com

Dectin-1 is widely considered a primary and specific receptor for β-glucans. tandfonline.cominvivogen.comnih.gov It is a C-type lectin receptor expressed predominantly by myeloid cells, including macrophages, dendritic cells, and neutrophils. invivogen.comnih.gov The binding of β-glucan to Dectin-1 is a critical first step in initiating a variety of cellular responses. invivogen.com

The interaction is mediated by a C-type lectin domain within the Dectin-1 receptor. mdpi.com Research indicates that Dectin-1 signaling is preferentially activated by particulate β-glucans, which cause the receptor to cluster. This clustering forms a "phagocytic synapse," a specialized structure that excludes regulatory tyrosine phosphatases like CD45 and CD148. nih.gov This exclusion is crucial for allowing the phosphorylation cascade to proceed. Dectin-1 possesses a cytoplasmic tail with a motif similar to an immunoreceptor tyrosine-based activation motif (ITAM), which, upon ligand binding, triggers a Src/Syk-dependent signaling cascade. nih.gov This activation leads to downstream cellular responses including phagocytosis, the production of reactive oxygen species (ROS) in an oxidative burst, and the secretion of various cytokines and chemokines. invivogen.comnih.gov

ReceptorCell TypeLigand Structure RecognizedKey Cellular Response
Dectin-1 Macrophages, Dendritic Cells, Neutrophilsβ-1,3/1,6-glucan chainsPhagocytosis, Oxidative Burst, Cytokine Production

Complement Receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is another crucial receptor involved in the recognition of β-glucans. tandfonline.commdpi.com CR3 is a heterodimeric transmembrane glycoprotein (B1211001) belonging to the integrin family, expressed on neutrophils, macrophages, and natural killer (NK) cells. mdpi.comnih.gov It contains a unique lectin-like domain in its αM subunit (CD11b) that binds with high affinity to β-glucans. mdpi.comfrontiersin.org

A key mechanism of CR3 function involves dual ligation, where it simultaneously binds to β-glucan and to the complement fragment iC3b that has opsonized (coated) a pathogen or a tumor cell. mdpi.comnih.gov The binding of β-glucan to the lectin site primes the CR3 receptor, enabling it to effectively bind iC3b-coated targets. mdpi.com This cooperative binding is essential for triggering cytotoxic effects, phagocytosis, and degranulation. nih.govfrontiersin.org This mechanism allows β-glucan-primed immune cells, such as neutrophils and NK cells, to recognize and eliminate complement-opsonized tumor cells. nih.gov Studies using CR3-deficient mice have confirmed the receptor's vital role in the non-opsonic recognition and phagocytosis of β-glucans by neutrophils. mdpi.com

ReceptorStructureLigand(s)Key Cellular Response
CR3 (Mac-1) Heterodimer (CD11b/CD18)β-glucan, iC3bPhagocytosis, Cytotoxicity, Degranulation

Toll-like receptors (TLRs) are a major class of PRRs that recognize a wide array of PAMPs. tandfonline.com β-glucans have been shown to involve TLR2 and TLR6 in their mechanism of action, often in collaboration with Dectin-1. nih.govmdpi.comnih.gov While Dectin-1 is the specific receptor for the β-glucan structure, the engagement of TLR2/6 can act as a co-receptor to modulate and enhance the resulting immune response. mdpi.com This cooperation is particularly important for inducing the production of pro-inflammatory cytokines. nih.govmdpi.com The combined signaling from Dectin-1 and TLRs leads to a more robust activation of downstream pathways, ensuring a powerful response to fungal pathogens. nih.gov

In addition to the aforementioned receptors, scavenger receptors and the glycosphingolipid Lactosylceramide (LacCer) also participate in β-glucan recognition. nih.govtandfonline.com Scavenger receptors, expressed on macrophages and dendritic cells, are known to identify and internalize various ligands, including fungal β-glucans, contributing to pathogen clearance. nih.gov

Lactosylceramide (LacCer, CDw17) is a glycosphingolipid found in the cell membranes of leukocytes, particularly neutrophils, that functions as a receptor for β-glucans. nih.govresearchgate.netresearchgate.net The interaction occurs via a carbohydrate-carbohydrate binding mechanism. researchgate.net The binding of β-glucan to LacCer, which is often concentrated in lipid rafts, can induce pro-inflammatory responses, enhance the oxidative burst, and stimulate the production of macrophage inflammatory protein 2 (MIP-2). nih.govresearchgate.net

Receptor/MoleculeTypeLocationFunction in β-Glucan Recognition
Scavenger Receptors ProteinMacrophages, Dendritic CellsInternalization and clearance
Lactosylceramide (LacCer) GlycosphingolipidLeukocyte cell membranes (lipid rafts)Pro-inflammatory signaling, Oxidative burst

Intracellular Signaling Pathways Triggered by Receptor Engagement

The binding of Carboxymethyl β-Glucan to PRRs on the immune cell surface initiates a series of intracellular signaling events. These pathways translate the external stimulus of receptor engagement into a specific cellular response, such as the production of cytokines and other immune mediators.

A central signaling pathway activated by β-glucan receptor engagement is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The activation of NF-κB is a common downstream event following the stimulation of Dectin-1 and TLRs. nih.govnih.gov

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon receptor activation, a signaling cascade leads to the activation of the IκB kinase (IKK) complex. mdpi.com The IKK complex then phosphorylates the IκBα protein, marking it for ubiquitination and subsequent degradation by the proteasome. mdpi.comfrontiersin.org The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (commonly the p65/p50 heterodimer), allowing it to translocate from the cytoplasm into the nucleus. mdpi.com

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes. nih.gov This binding initiates the transcription of a wide array of genes involved in the immune and inflammatory response, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antioxidant enzymes. nih.govnih.govnih.gov Studies have shown that β-glucan can promote the activation of NF-κB subunits p65, p50, and RelB, leading to the upregulation of proteins involved in antioxidant defense and cell survival. nih.govnih.gov

MAPK Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and differentiation. The activation of MAPK pathways is a key event following the recognition of β-glucans by immune cells. mdpi.com

Upon binding of β-glucan to receptors like Dectin-1 and Toll-like receptors (TLRs), a signaling cascade is initiated that leads to the activation of the MAPK family members, which include:

Extracellular signal-regulated kinases (ERKs): Primarily involved in cell proliferation and differentiation.

c-Jun N-terminal kinases (JNKs): Associated with stress responses and apoptosis.

p38 MAPKs: Key regulators of inflammatory cytokine production.

Activation of these kinases occurs through a tiered system of phosphorylation events. For instance, β-glucan interaction with scavenger receptors can lead to MAPK activation and subsequent cytokine release. researchgate.net This signaling is critical for the transcriptional regulation of various immune-related genes, particularly those encoding pro-inflammatory cytokines. Studies involving various cell types have demonstrated that the activation of p38 and JNK pathways is directly linked to the production of inflammatory mediators in response to stimuli. researchgate.net

PI3K/AKT Signaling

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling network that regulates cell survival, growth, and metabolism. Its activation is also a significant component of the immune response to β-glucans. nih.govnih.gov

The binding of β-glucan to its receptors can trigger the activation of PI3K. Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of AKT by other kinases.

Activated AKT then phosphorylates a multitude of downstream targets, influencing various cellular functions. In the context of β-glucan stimulation, the PI3K/AKT pathway is implicated in:

Dendritic Cell (DC) Maturation: This pathway is involved in the maturation of DCs, enhancing their ability to present antigens and activate T-cells. nih.gov

Oxidative Burst: The PI3K/AKT pathway is required for the generation of reactive oxygen species (ROS) in response to certain forms of β-glucan. nih.gov

Cytokine Production: It can regulate the production of both pro- and anti-inflammatory cytokines. Yeast β-glucans have been reported to induce an Akt/PI3K-dependent anti-inflammatory response. nih.gov

Syk and NLPR3 Inflammasome Pathways

Spleen tyrosine kinase (Syk) is a critical signaling molecule that links Dectin-1 engagement to downstream inflammatory responses. nih.gov One of the most important pathways activated by Syk is the assembly of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. researchgate.net

The sequence of events is as follows:

Dectin-1 Activation: β-glucan binds to Dectin-1, causing receptor clustering and the phosphorylation of its immunoreceptor tyrosine-based activation (ITAM)-like motif by Src family kinases.

Syk Recruitment and Activation: The phosphorylated ITAM motif serves as a docking site for Syk, which is then activated. nih.gov

NLRP3 Inflammasome Priming and Activation: Syk activation is indispensable for both the priming and activation of the NLRP3 inflammasome. researchgate.netnih.gov Priming involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β), often through NF-κB activation. The activation step involves the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. frontiersin.org

Caspase-1 Activation and Cytokine Processing: Within the assembled inflammasome, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. nih.gov This process can also be triggered in B-lymphocytes, where β-glucan stimulates IL-1β secretion in an NLRP3-dependent manner. nih.govresearchgate.net

Modulation of Cellular Responses in Immune and Non-Immune Cell Lines

This compound modulates a variety of critical functions in both immune and non-immune cells, largely stemming from the activation of the signaling cascades described above.

Phagocytic Activity Enhancement

Phagocytosis is a fundamental process of innate immunity where cells such as macrophages and neutrophils engulf and eliminate pathogens and cellular debris. β-glucans are well-documented enhancers of phagocytic activity. mdpi.comfrontiersin.org

CM-β-glucan can augment the phagocytic capacity of immune cells through multiple mechanisms. The interaction with receptors like CR3 and Dectin-1 primes the cells, making them more efficient at recognizing and internalizing targets. nih.gov Studies have shown that macrophages trained with β-glucan exhibit an enhanced antimicrobial phenotype characterized by increased phagocytosis. nih.gov This enhancement is crucial for improving the clearance of pathogenic microorganisms.

Table 1: Research Findings on β-Glucan-Mediated Enhancement of Phagocytosis

Cell TypeFindingKey Receptor(s) ImplicatedSource
Macrophages, NeutrophilsGeneral enhancement of phagocytic capacity.Dectin-1, CR3 mdpi.comfrontiersin.org
NeutrophilsRecognition of β-glucan-coated particles stimulates phagocytosis.CR3 nih.gov
Macrophagesβ-glucan induces a "trained immunity" phenotype with enhanced phagocytosis.Not specified nih.gov
MacrophagesParticulate β-glucan is easily phagocytosed, triggering downstream responses.Dectin-1 imrpress.com

Cytokine and Chemokine Secretion Regulation

A primary outcome of immune cell activation by CM-β-glucan is the regulated secretion of cytokines and chemokines. These signaling molecules are vital for orchestrating the immune response by recruiting other cells to the site of infection or inflammation and modulating their activities.

β-glucans stimulate macrophages, monocytes, and dendritic cells to produce a broad spectrum of cytokines and chemokines. frontiersin.org The specific profile of secreted molecules can vary depending on the structure of the β-glucan and the responding cell type. For example, in co-cultures of macrophages and lymphocytes, 1,3-β-glucan was shown to decrease the secretion of Th1 cytokines while increasing Th2 cytokines and the anti-inflammatory cytokines IL-10 and TGF-β. nih.gov In other contexts, β-glucans stimulate the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and various chemokines that attract neutrophils and other leukocytes. frontiersin.orgmdpi.com

Table 2: Regulation of Cytokine and Chemokine Secretion by β-Glucans

Cytokine/ChemokineCell Type(s)Observed EffectSource
TNF-α, IL-1β, IL-6, IL-10Monocytes, Macrophages, Dendritic CellsIncreased secretion frontiersin.org
IL-12Macrophages, Dendritic CellsIncreased secretion frontiersin.org
IL-8 (CXCL8), CXCL2Monocytes, Macrophages, Dendritic CellsIncreased secretion frontiersin.orgmdpi.com
IL-10, TGF-βMacrophage-lymphocyte co-culturesIncreased secretion nih.gov
IL-1βB-lymphocytesIncreased secretion (NLRP3-dependent) nih.gov

Oxidative Burst Modulation

The oxidative or respiratory burst is a critical antimicrobial mechanism of phagocytic cells, involving the rapid production of reactive oxygen species (ROS) to kill invading pathogens. frontiersin.org β-glucans are potent triggers of this response in monocytes, macrophages, and neutrophils. frontiersin.orgimrpress.com

The signaling pathways leading to the oxidative burst are dependent on the form of β-glucan and the receptors engaged.

Particulate β-glucan: Induces ROS production primarily through the Dectin-1 receptor, a process that requires the PI3K/Akt signaling pathway. nih.gov

Soluble/Immobilized β-glucan: Can trigger the oxidative burst via CR3, which involves a broader array of signaling molecules, including Syk, PI3K, Akt, and p38 MAPK. nih.gov

This production of ROS is a hallmark of the enhanced antimicrobial phenotype observed in macrophages trained by β-glucan. nih.gov While essential for host defense, the oxidative burst must be tightly regulated to prevent excessive damage to host tissues. nih.gov

Table 3: Key Research Findings on β-Glucan-Mediated Oxidative Burst

Cell Type(s)Form of β-GlucanKey Pathway(s) / Receptor(s)FindingSource
Human Peripheral Blood Mononuclear Cells (PBMCs)Whole Glucan Particle (Particulate)Dectin-1, PI3K, AktInduces superoxide (B77818) formation. nih.gov
Human PBMCsImmobilized Soluble GlucanCR3, Syk, PI3K, Akt, p38 MAPKInduces superoxide formation. nih.gov
Macrophages, Monocytes, NeutrophilsGeneral β-glucansNot specifiedGeneral enhancement of oxidative burst. frontiersin.org
Bone Marrow-Derived Macrophagesβ-glucanNot specifiedTrained macrophages show enhanced ROS production. nih.gov

Cell Proliferation and Migration Modulation (e.g., Fibroblasts, Keratinocytes)

This compound (CM-β-glucan) has been observed to modulate the behavior of key cutaneous cells, such as fibroblasts and keratinocytes, which are integral to processes like wound healing and tissue regeneration. Its effects on cell proliferation and migration, however, can vary depending on the specific derivative, its source, and the cell type .

Fibroblasts, the primary cells responsible for synthesizing the extracellular matrix, are a key target of β-glucans. Studies on carboxymethylated yeast β-glucan (CMG) have demonstrated its potential to influence fibroblast activity. For instance, one particular derivative, CMG3, was found to affect the migration of L929 fibroblast cells in vitro, as observed through a scratch test. nih.gov While some studies on general β-glucans have shown a significant, dose-dependent increase in fibroblast proliferation, they did not observe a corresponding effect on cell migration. researchgate.net This suggests that the carboxymethylation of β-glucan may alter its specific biological activity concerning cell motility. The direct interaction with fibroblasts is considered one of the primary mechanisms through which β-glucans can influence tissue repair, separate from their indirect effects via macrophage activation. researchgate.net

The influence of CM-β-glucan extends to keratinocytes, the main cells of the epidermis. Research on a water-soluble CM-β-glucan derived from yeast showed that it could bind to corneal epithelial cells, a specialized type of keratinocyte, and promote their adhesion to laminin. nih.gov Interestingly, this study also noted that the compound did not affect the proliferation rate of these cells. nih.gov This finding highlights the nuanced effects of CM-β-glucan, which may selectively enhance certain cellular functions like adhesion without globally stimulating cell division. This targeted action is significant for processes where controlled cell adhesion and stabilization are more critical than rapid proliferation.

Table 1: Effects of this compound on Fibroblasts and Keratinocytes

Cell TypeCM-β-Glucan DerivativeSourceObserved EffectReference
L929 FibroblastsCarboxymethylated Yeast β-Glucan (CMG3)YeastModulated cell migration in a scratch test. nih.gov
Rabbit Corneal Epithelial Cells (Keratinocytes)This compound (CMG)YeastPromoted cell adhesion to laminin; did not affect the proliferation rate. nih.gov

Macrophage Polarization Influences

This compound is a significant modulator of macrophage activity, particularly influencing their polarization between the pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. This immunomodulatory capability is central to its mechanism of action in various biological processes, including immune response and tissue repair.

The compound has been shown to effectively drive the polarization of macrophages towards the M1 phenotype. nih.gov This is characterized by the upregulation of pro-inflammatory cytokines and a heightened capacity to combat pathogens and initiate a robust immune response. A study utilizing a carboxymethylated β-glucan from the mushroom Pleurotus tuber-regium (CMPTR) demonstrated that it could convert M2-like macrophages into an M1 phenotype. nih.gov This shift was accompanied by a significant increase in the expression of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), alongside a reduction in immunosuppressive cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.gov

The molecular mechanism underlying this polarization involves the interaction of CM-β-glucan with specific pattern recognition receptors (PRRs) on the macrophage surface. mdpi.com Research indicates that CM-β-glucan triggers Toll-like Receptor (TLR) signaling pathways, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression and is instrumental in promoting the M1 macrophage phenotype. nih.gov In some contexts, this action is complemented by other signaling factors, such as Interferon Regulatory Factor 5 (IRF5), to solidify the pro-inflammatory M1 state. nih.govbiorxiv.org By promoting a shift towards M1 polarization, CM-β-glucan can enhance the initial inflammatory phase of wound healing and bolster the host's defense against infections. nih.gov

Table 2: Influence of this compound on Macrophage Polarization

CM-β-Glucan TypeCell ModelEffect on PolarizationCytokine ModulationSignaling PathwayReference
Mushroom Carboxymethylated β-d-Glucan (CMPTR)M2-like Bone Marrow-Derived MacrophagesConverted to M1 PhenotypeUpregulated: IL-12, TNF-α Downregulated: IL-10, TGF-βTLRs-NF-κB, IRF5 nih.gov
Carboxymethylated Fungal β-GlucansMacrophagesPromotes M1 PolarizationN/ATyrosine Kinase (Syk)/NF-κB mdpi.com

Immunomodulatory Activities of Carboxymethyl β Glucan in Pre Clinical Research

Activation and Functional Enhancement of Immune Cells (In Vitro Studies)

In vitro studies have been instrumental in elucidating the direct effects of Carboxymethyl β-Glucan on the primary cells of the immune system. These studies reveal a consistent pattern of immune cell activation and functional enhancement, highlighting the compound's potential as a biological response modifier.

Macrophages and Monocytes

This compound has been shown to directly activate macrophages and monocytes, key phagocytic cells of the innate immune system. In vitro studies comparing Carboxymethylglucan (CMG) with other forms of β-glucan, such as schizophyllan (B3030429) (SPG), have demonstrated that both can activate blood phagocytes. This activation is evidenced by an increased production of reactive oxygen species (ROS), a critical mechanism for killing pathogens.

Furthermore, treatment with CMG leads to an upregulation of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines play a crucial role in orchestrating the immune response. The activation of these cells is also marked by altered expression of surface markers; specifically, an altered expression of CD11b and CD62L has been observed on monocytes following exposure to CMG. Research on carboxymethylated yeast β-glucan has also indicated its ability to influence macrophage polarization, a process that dictates their functional phenotype in the immune response.

ParameterEffect of this compoundKey Findings
Phagocyte ActivationIncreasedEnhanced production of Reactive Oxygen Species (ROS).
Cytokine ProductionIncreasedUpregulation of IL-6, IL-8, and TNF-α.
Surface Marker ExpressionAlteredChanges in the expression of CD11b and CD62L on monocytes.
Macrophage PolarizationInfluencedDemonstrated ability to affect macrophage functional phenotype.

Dendritic Cells (DCs) Maturation and Antigen Presentation

Dendritic cells are pivotal in bridging innate and adaptive immunity through antigen presentation. Pre-clinical research suggests that this compound can enhance the capacity of DCs to perform this critical function. Studies utilizing nanoparticles composed of Carboxymethyl-β-glucan and chitosan (B1678972) have shown that these particles are efficiently taken up by dendritic cells.

This uptake is a crucial first step in antigen processing and presentation. Following the uptake of these nanoparticles, which can carry model antigens, a subsequent induction of T-cell proliferation and antibody responses has been observed. This indicates that the dendritic cells, having been activated by the this compound component, are effectively maturing and presenting the antigen to T-cells, thereby initiating an adaptive immune response.

ProcessEffect of this compoundObserved Outcome
Uptake by Dendritic CellsEfficientNanoparticles containing CMG are readily taken up by DCs.
T-cell ProliferationInducedDemonstrates effective antigen presentation to T-cells.
Antibody ResponseInducedIndicates the initiation of a humoral adaptive immune response.

Neutrophil Chemotaxis and Antimicrobial Activity

Neutrophils are the most abundant type of white blood cell and are critical first responders to infection. In vitro studies have shown that this compound can modulate neutrophil function. Specifically, CMG has been observed to activate polymorphonuclear leukocytes, which are predominantly neutrophils.

This activation includes an altered expression of the surface markers CD11b and CD62L. These molecules are involved in neutrophil adhesion and migration to sites of inflammation. The activation of neutrophils by CMG suggests an enhanced capacity for chemotaxis, the directed movement towards a chemical stimulus, which is essential for their recruitment to infected tissues. Furthermore, the general activation of these phagocytic cells implies an enhancement of their antimicrobial activities.

ParameterEffect of this compoundIndicator
Neutrophil ActivationIncreasedActivation of polymorphonuclear leukocytes.
Surface Marker ExpressionAlteredChanges in CD11b and CD62L expression.

Natural Killer (NK) Cell Cytotoxicity Enhancement

Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a major role in the rejection of tumors and virally infected cells. While extensive research has demonstrated the ability of various β-glucans to enhance NK cell cytotoxicity, it is important to note that studies specifically investigating the direct effects of this compound on this function are limited.

The available literature on general β-glucans indicates that they can augment the cytotoxic activity of NK cells against cancerous target cells. This enhancement is often associated with an increase in the production of cytotoxic molecules and activating receptors on the NK cell surface. However, further research is required to specifically delineate the role and efficacy of the carboxymethylated form of β-glucan in modulating NK cell function.

Anti-Infective Research in Animal Models and In Vitro Systems

The immunomodulatory properties of β-glucans observed in vitro translate to protective effects against infections in vivo. Animal models provide a valuable platform for assessing the anti-infective potential of these compounds in a whole-organism context.

Bacterial Infection Modulation

Pre-clinical studies have demonstrated the potential of β-glucans to modulate the host response to bacterial infections. For instance, in a mouse model of peritonitis induced by Escherichia coli, the administration of a poly-1,3,1,6-glucotriosyl-1,3,1,3-glucopyranose (PGG) glucan prior to bacterial challenge resulted in a significant reduction in the microbial load in the liver and an increased survival rate.

Similarly, studies in piglets have shown that dietary supplementation with β-glucans can protect against infection with enterotoxigenic Escherichia coli (ETEC). This was evidenced by a reduction in the fecal shedding of the bacteria and a milder diarrheal response in the supplemented groups. While these studies highlight the anti-infective potential of β-glucans, further research is needed to specifically evaluate the efficacy of this compound in various animal models of bacterial infection.

Animal ModelBacterial Pathogenβ-Glucan TypeObserved Effects
Mice (Peritonitis)Escherichia coliPGG GlucanReduced microbial load in the liver and increased survival rate.
Piglets (Enteric Infection)Enterotoxigenic Escherichia coli (ETEC)Yeast and Fungal β-glucansReduced fecal shedding of bacteria and milder diarrhea.

Viral Infection Inhibition

Pre-clinical studies suggest that β-glucans, including their carboxymethylated forms, can modulate the immune response to viral infections. The underlying mechanism is often attributed to the potentiation of the host's innate and adaptive immunity. While direct antiviral activity of this compound is an area of ongoing investigation, its ability to stimulate immune cells is well-documented. For instance, β-glucans can enhance the activity of macrophages and natural killer (NK) cells, which are crucial for clearing virally infected cells. Research in animal models has shown that supplementation with β-glucan can lead to a significant reduction in the effects of influenza infection, a response linked to the stimulation of both cellular and humoral immunity, resulting in a lower viral load.

Fungal Pathogen Response

The immune system's recognition of fungal pathogens is largely mediated by the interaction of pattern recognition receptors (PRRs) on immune cells with pathogen-associated molecular patterns (PAMPs) on fungal cell walls, of which β-glucan is a major component. This compound, as a modified form of this key PAMP, can influence the host's response to fungal infections. Fungal β-glucans are recognized by receptors on immune cells such as macrophages and dendritic cells, triggering a cascade of downstream signaling that leads to phagocytosis and the production of pro-inflammatory cytokines. This activation of the innate immune system is a critical first line of defense against fungal pathogens. In vitro and animal studies have demonstrated that fungal β-glucans can elicit a "trained immunity," where innate immune cells have an enhanced response to a secondary infection.

Anti-Inflammatory Mechanisms and Attenuation of Inflammatory Responses (In Vitro and Animal Models)

This compound has demonstrated notable anti-inflammatory effects in various pre-clinical models. In vitro studies using cell lines such as RAW264.7 macrophages have shown that β-glucans can inhibit the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS). The anti-inflammatory mechanisms of β-glucans involve the suppression of the TLR4/MyD88 signaling pathway and the inhibition of intracellular reactive oxygen species (ROS) production. Furthermore, they have been shown to suppress the mRNA expression associated with the NF-κB and JNK pathways, both of which are central to the inflammatory response.

Animal studies have corroborated these in vitro findings. For example, in a zebrafish model, carboxymethylated yeast β-glucan with a specific degree of substitution exhibited anti-inflammatory activities. In rodent models, β-glucans have been shown to modulate inflammatory responses, with some studies indicating a reduction in the levels of pro-inflammatory cytokines.

ModelKey FindingsReference
In Vitro (RAW264.7 cells)Inhibition of LPS-induced pro-inflammatory mediators; Suppression of TLR4/MyD88, NF-κB, and JNK pathway mRNA expression. nih.gov
Animal Model (Zebrafish)Demonstrated anti-inflammatory activity of carboxymethylated yeast β-glucan.

Antioxidant Activities and Free Radical Scavenging (In Vitro Studies)

The antioxidant properties of this compound have been extensively evaluated in various in vitro assays. These studies consistently show that carboxymethylation can enhance the antioxidant and free radical scavenging capabilities of β-glucan. The antioxidant activity is often dependent on the molecular weight and the degree of substitution of the carboxymethyl groups.

In vitro experiments have demonstrated the potent ability of this compound to scavenge hydroxyl radicals and chelate iron ions. The half-inhibitory concentration (IC50) for hydroxyl radical scavenging by one form of carboxymethyl glucan was found to be 0.319 mg/mL, and for iron chelation, it was 0.168 mg/mL tandfonline.comnih.gov. Furthermore, carboxymethylated (1→3)-β-D-glucan from Saccharomyces cerevisiae has been shown to be an effective antioxidant against lipid peroxidation in phosphatidylcholine liposomes, with its scavenging ability positioned between that of α-tocopherol and mannitol (B672) nih.gov. The scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals has also been reported, with some this compound derivatives showing significant radical activation inhibition rates at concentrations of 0.5% gvpress.com.

Antioxidant AssayKey FindingsReference
Hydroxyl Radical ScavengingIC50 of 0.319 mg/mL for a specific carboxymethyl glucan. tandfonline.comnih.gov
Iron ChelationIC50 of 0.168 mg/mL for a specific carboxymethyl glucan. tandfonline.comnih.gov
ABTS Radical ScavengingIC50 of 1.344 mg/mL for a specific carboxymethyl glucan. tandfonline.comnih.gov
Lipid Peroxidation InhibitionScavenging ability between α-tocopherol and mannitol. nih.gov
DPPH Radical ScavengingInhibition rates up to 28.4% at 0.5% concentration for certain derivatives. gvpress.com

Pre Clinical Applications of Carboxymethyl β Glucan in Biomedical Research

Advanced Drug and Antigen Delivery Systems

Carboxymethyl β-glucan (CM-β-glucan), a water-soluble derivative of β-glucan, has emerged as a promising biomaterial in the field of nanotechnology for biomedical applications. nih.govnih.gov Its inherent immunomodulatory properties and biocompatibility make it an attractive component for the design of sophisticated delivery systems for therapeutic agents and antigens. nih.govnih.gov These systems aim to enhance the stability, targeting, and controlled release of bioactive molecules. nih.govjddtonline.info

Researchers have successfully formulated nanoparticles using CM-β-glucan, often in combination with other biocompatible polymers like chitosan (B1678972). nih.govnih.gov These polysaccharide-based nanocarriers are particularly interesting due to their recognition by antigen-presenting cells (APCs). nih.govnih.gov One notable formulation involves nanoparticles composed of anionic CM-β-glucan and the cationic polysaccharide chitosan. nih.gov These particles exhibit suitable physicochemical properties for biomedical use and demonstrate high efficiency in associating with proteins, such as ovalbumin, which serves as a model antigen. nih.govnih.gov

The development of these nanocarriers leverages the unique properties of CM-β-glucan to create stable and efficient delivery vehicles. nih.gov The combination with chitosan allows for the formation of nanoparticles with characteristics amenable to targeted delivery within biological systems. nih.gov In preclinical studies, these nanoparticles have shown the ability to drain efficiently to lymph nodes following subcutaneous injection, indicating their potential for targeting the immune system. nih.govnih.gov

The nanoparticle platforms utilizing CM-β-glucan are well-suited for the co-delivery of various therapeutic agents. nih.gov While much of the research has focused on protein antigens, the principles extend to other molecules like small molecules and peptides. nih.govnih.gov The primary mechanism involves the association or encapsulation of the therapeutic agent within the nanoparticle structure, which protects it from degradation and facilitates its transport to the target site. nih.govjddtonline.info

CM-β-glucan-based nanoparticles have shown significant promise as vaccine adjuvants in animal models. nih.govnih.gov Adjuvants are critical components of modern vaccines, used to boost the immune response to an antigen. technologynetworks.com Nanocarriers made from CM-β-glucan and chitosan have been shown to provide protection, stability, and controlled release for antigens. nih.govnih.gov

In vivo biodistribution studies in mice revealed that subcutaneously injected CM-β-glucan/chitosan nanoparticles loaded with ovalbumin efficiently drain to the nearest lymph node. nih.govnih.gov Furthermore, a significant co-localization with dendritic cells, which are key antigen-presenting cells, was observed. nih.gov This targeted delivery to APCs is a critical step in initiating a robust immune response. nih.gov

Subcutaneous immunization of mice with a single dose of the ovalbumin-loaded nanoparticles induced T-cell proliferation and antibody responses that were comparable to those achieved with alum, a commonly used adjuvant. nih.govnih.gov These findings highlight the potential of CM-β-glucan nanoparticles to act as effective and thermostable carriers for enhancing antigen presentation and stimulating both cellular and humoral immunity. nih.gov

Table 1: In Vivo Immune Response to CM-β-Glucan Nanoparticle Adjuvant in Mice

Parameter Formulation Observation in Mouse Model Reference
Biodistribution OVA-loaded CS:CMβG Nanoparticles Efficient drainage to lymph nodes after subcutaneous injection. nih.govnih.gov
Cellular Targeting OVA-loaded CS:CMβG Nanoparticles Significant co-localization with dendritic cells. nih.govnih.gov
T-Cell Response OVA-loaded CS:CMβG Nanoparticles Induced T-cell proliferation similar to alum-adsorbed OVA. nih.gov
Antibody Response OVA-loaded CS:CMβG Nanoparticles Generated antibody responses comparable to alum-adsorbed OVA. nih.govnih.gov

OVA: Ovalbumin, CS: Chitosan, CMβG: this compound

A key advantage of using CM-β-glucan in delivery systems is its ability to facilitate the controlled release of bioactive molecules. nih.govresearchgate.net Encapsulation within a CM-β-glucan-based matrix protects sensitive compounds from degradation in harsh physiological environments and allows for their gradual release over time. researchgate.netrsc.org This property is beneficial for maintaining therapeutic concentrations and reducing the frequency of administration. imrpress.com

The structure of β-glucan lends itself to creating stable matrices that can entrap various bioactive compounds. researchgate.net For instance, a β-glucan coating on nanoliposomes has been shown to provide a prolonged release of encapsulated β-carotene. rsc.org In the context of CM-β-glucan/chitosan nanoparticles, the polymeric structure provides stability and controlled release properties to the associated antigens or drugs. nih.govnih.gov Furthermore, lyophilized forms of these antigen-loaded nanoparticles have demonstrated excellent thermostability, remaining stable for up to one month at 40°C, which is a significant advantage for vaccine distribution and storage. nih.govnih.gov

Tissue Regeneration and Wound Healing Studies in Animal Models

This compound has demonstrated significant potential in promoting tissue regeneration and accelerating wound healing in various preclinical animal models. nih.govpucpr.br Its biological activities, including immunomodulatory, anti-inflammatory, and antioxidant properties, contribute to its efficacy in the complex process of tissue repair. nih.govnih.gov

CM-β-glucan actively modulates key cellular and molecular pathways involved in tissue regeneration. nih.govdermatoljournal.com Macrophages, keratinocytes, and fibroblasts are considered the primary target cells for β-glucans during the healing process. nih.govresearchgate.net

In a study using a diabetic mouse model, a hydrogel containing CM-β-glucan was found to accelerate wound healing by influencing the expression of biomarkers related to inflammation, macrophage polarization, and angiogenesis. nih.gov Macrophages stimulated by β-glucans can act as a source of essential growth factors and cytokines that drive tissue granulation, collagen deposition, and re-epithelialization. nih.gov Research in zebrafish models also showed that a specific carboxymethylated yeast β-glucan could promote angiogenesis and caudal fin regeneration. nih.gov

The mechanism of action often involves interaction with specific cellular receptors, such as Dectin-1, Complement Receptor 3 (CR3), or Toll-like receptors (TLRs), which are expressed on immune and cutaneous cells. nih.govdermatoljournal.com This interaction triggers downstream signaling that stimulates the proliferation and migration of fibroblasts and keratinocytes, cells that are crucial for rebuilding the dermal and epidermal layers of the skin. nih.govdermatoljournal.com By enhancing the infiltration of macrophages and stimulating key skin cells, CM-β-glucan helps to orchestrate a more efficient and rapid repair of damaged tissue. nih.gov

Table 2: Effects of this compound on Wound Healing Pathways in Animal Models

Biological Process Effect of CM-β-Glucan Animal Model Reference
Angiogenesis Promoted Zebrafish, Diabetic Mice nih.gov
Inflammation Modulated expression of inflammatory biomarkers Diabetic Mice nih.gov
Macrophage Polarization Influenced macrophage polarization biomarkers Diabetic Mice nih.gov
Fin Regeneration Promoted caudal fin regeneration Zebrafish nih.gov
Cellular Infiltration Increases infiltration of macrophages General Animal Studies nih.gov
Tissue Granulation Stimulated General Animal Studies nih.gov
Collagen Deposition Stimulated General Animal Studies nih.gov
Re-epithelialization Stimulated General Animal Studies nih.gov

Promotion of Angiogenesis in Injured Tissues

This compound (CM-β-glucan), a chemically modified derivative of β-glucan, has demonstrated significant potential in promoting angiogenesis, the formation of new blood vessels, which is a critical process in tissue repair and regeneration. nih.gov Pre-clinical studies utilizing various models have highlighted the ability of CM-β-glucan to stimulate vascular growth in injured tissues.

In a notable study involving a diabetic mouse model, a sprayable hydrogel formulation containing carboxymethylated yeast β-glucan was shown to accelerate wound healing by influencing the expression of biomarkers related to angiogenesis. nih.gov This suggests that CM-β-glucan can create a favorable microenvironment for blood vessel formation, which is often impaired in diabetic wounds. The pro-angiogenic effect of β-glucans has also been observed in other models. For instance, barley-derived (1,3)-β-D-glucan was found to enhance angiogenesis in human umbilical vein endothelial cells (HUVECs) and in zebrafish embryos under conditions of oxidative stress. researchgate.net

The mechanism behind this pro-angiogenic activity is linked to the modulation of key cellular processes. Research indicates that β-glucans can stimulate the synthesis of growth factors that are essential for angiogenesis. nih.gov Furthermore, β-glucan has been shown to increase the expression of manganese superoxide (B77818) dismutase (MnSOD), an important antioxidant enzyme that plays a crucial role in protecting cells from oxidative stress and promoting angiogenesis. researchgate.net

Influence on Collagen Deposition and Re-epithelialization

This compound plays a significant role in wound healing by positively influencing collagen deposition and re-epithelialization, two fundamental processes for restoring tissue integrity. nih.gov β-glucans, in general, are known to enhance wound repair by stimulating tissue granulation, which involves the formation of new connective tissue and microscopic blood vessels. nih.gov

A key aspect of this process is the increased infiltration of macrophages, which are crucial for cleaning the wound area and releasing growth factors that stimulate fibroblasts. nih.gov Fibroblasts are the primary cells responsible for synthesizing and depositing collagen, the main structural protein in the extracellular matrix. nih.gov Studies have shown that treatment with β-glucan leads to more organized collagen deposition compared to control groups, contributing to improved tensile strength of the healed tissue. nih.govhumanbiosciences.com

Re-epithelialization, the process of resurfacing the wound with new epithelial tissue, is also accelerated by β-glucans. nih.govresearchgate.net They promote the migration and proliferation of keratinocytes, the main cells of the epidermis, which is essential for closing the wound. nih.govnih.gov The application of β-glucan, often in the form of wound dressings, has been shown to significantly accelerate re-epithelialization in various wound models. nih.gov This effect is partly attributed to the activation of macrophages and the subsequent release of cytokines that stimulate keratinocyte activity. nih.gov

Hydrogel and Other Biomaterial Formulations for Topical Application (e.g., Sprayable Hydrogels)

The development of advanced biomaterial formulations has been crucial for the effective topical application of this compound in wound healing. Hydrogels, in particular, have emerged as a highly suitable delivery system due to their ability to maintain a moist wound environment, which is conducive to healing. impactfactor.orgmdpi.com

Sprayable hydrogels containing carboxymethylated yeast β-glucan have been successfully developed and tested in pre-clinical models. nih.gov These formulations offer the advantage of easy and uniform application to the wound site. A study on diabetic mice demonstrated that a sprayable hydrogel with CMG could significantly accelerate wound healing. nih.gov Another novel sprayable β-glucan supplemented hydrogel formulation was also found to be effective in promoting wound healing in a diabetic mouse model. pharmaexcipients.com

Beyond sprayable forms, various other hydrogel formulations have been explored. These include physical hydrogels of carboxymethyl derivatives of scleroglucan, which can be tailored for modified drug delivery in topical applications. nih.gov The versatility of hydrogels allows for the incorporation of other beneficial agents alongside β-glucan to enhance the healing process. For instance, complexes of β-glucan and chitosan have been used to create wound dressings that accelerate repair by activating macrophages and cytokine release. nih.gov The design of these biomaterials focuses on properties such as stability, resistance to wound proteases, and the ability to be easily applied and removed without causing further trauma to the wound. nih.gov

Formulation TypeKey FeaturesPre-clinical ModelReference
Sprayable HydrogelEasy and uniform application, promotes healing.Diabetic mice nih.gov
Sprayable β-Glucan HydrogelFavorable rheological properties, stable at room temperature.Diabetic db/db mice pharmaexcipients.com
Carboxymethyl Scleroglucan HydrogelModified drug delivery capabilities.In vitro studies nih.gov
β-Glucan and Chitosan Complex SheetNon-adherent, easy to remove, activates macrophages.Animal models nih.gov

Investigational Roles in Anti-Cancer Research (In Vitro Cell Lines and Animal Models)

This compound and other β-glucans have been the subject of extensive pre-clinical research to evaluate their potential as anti-cancer agents. These studies, conducted on various in vitro cell lines and in animal models, have explored the direct and indirect mechanisms by which β-glucans may combat cancer. The anti-tumor effects of β-glucans are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of the host's immune response against the tumor. frontiersin.orgnih.gov

Inhibition of Tumor Cell Proliferation and Apoptosis Induction

Numerous in vitro studies have demonstrated the ability of β-glucans to inhibit the proliferation of various cancer cell lines. nih.govfrontiersin.org For example, β-glucan extracts have shown positive results in controlling the proliferation of tumor cells. nih.gov The mechanism of action often involves the induction of apoptosis, a process of programmed cell death that is crucial for eliminating cancerous cells. nih.govresearchgate.net

Research has shown that β-glucan treatment can lead to the apoptotic death of cancer cells. nih.gov In a study on a neuroblastoma cell line (SH-SY5Y), fungi-derived β-glucan significantly decreased cell viability by inducing oxidative stress, increasing DNA damage, and ultimately promoting apoptosis. cabidigitallibrary.org The pro-apoptotic effects were evidenced by an increase in the expression of Bax, cleaved caspase 3, and cleaved PARP proteins. cabidigitallibrary.org Similarly, β-glucan has been shown to induce apoptosis in cervical cancer cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. frontiersin.org

Cancer Cell LineEffect of β-GlucanMechanism of ActionReference
SH-SY5Y (Neuroblastoma)Decreased cell viabilityIncreased oxidative stress, DNA damage, and apoptosis cabidigitallibrary.org
HeLa (Cervical Cancer)Suppressed cell proliferationGeneration of ROS, disruption of mitochondrial membrane potential frontiersin.org
C6 GliomaSuppressed cell viabilityInduced apoptosis, cell cycle arrest at G0/G1 phase cabidigitallibrary.org
S-180 (Sarcoma)Inhibited cell viabilityInduction of apoptosis cabidigitallibrary.org
HT-29 (Colon Cancer)Anti-proliferative and pro-apoptotic effectsNot specified nih.gov

Modulation of Anti-Tumor Immune Responses

A significant aspect of the anti-cancer properties of β-glucans lies in their ability to modulate the host's immune system to recognize and attack tumor cells. frontiersin.orgnih.gov β-glucans are recognized as potent immunomodulators that can activate both the innate and adaptive immune responses. nih.gov

The primary mechanism involves the activation of various immune cells, including macrophages, natural killer (NK) cells, dendritic cells (DCs), and T cells. nih.govnih.gov β-glucans bind to specific receptors on these cells, such as Dectin-1 and complement receptor 3 (CR3), triggering a cascade of downstream signaling pathways. frontiersin.org This activation leads to an enhanced anti-tumor immune response characterized by:

Increased phagocytosis and cytotoxicity: Activated macrophages and NK cells exhibit enhanced ability to engulf and kill tumor cells. nih.gov

Cytokine production: Immune cells are stimulated to produce various cytokines, such as interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which play a crucial role in orchestrating the anti-tumor response. nih.gov

Modulation of Myeloid-Derived Suppressor Cells (MDSCs): β-glucans have been shown to promote the differentiation of MDSCs, which are immunosuppressive cells that accumulate in tumor-bearing hosts, into more mature and less suppressive cell types. nih.gov This action helps to overcome the tumor-induced immunosuppression.

Enhanced T-cell responses: By activating DCs, which are potent antigen-presenting cells, β-glucans can promote the activation and proliferation of tumor-specific T cells, leading to a more effective adaptive immune response against the cancer. nih.gov

Synergistic Effects with Established Anti-Cancer Therapies (in animal models, e.g., chemotherapy)

Pre-clinical studies in animal models have demonstrated that β-glucans can act synergistically with conventional anti-cancer therapies like chemotherapy, enhancing their efficacy. researchgate.netresearchgate.net This combination approach holds promise for improving treatment outcomes and potentially reducing the side effects associated with chemotherapy.

In a study involving Lewis lung carcinoma in mice, the combination of β-(1→3)-D-carboxymethylglucan (CMG) with chemotherapy resulted in improved therapeutic efficiency. researchgate.net The rationale behind this synergy is that β-glucans can bolster the immune system, which is often suppressed by chemotherapy, thereby enabling a more robust anti-tumor response. For instance, β-glucans have been shown to stimulate macrophage activity, which can potentiate the anti-tumor effects of cytostatics. researchgate.net

Furthermore, research has explored the combination of β-glucan with other therapeutic agents. For example, a combination of glucan, resveratrol, and vitamin C demonstrated strong anti-tumor potential in mouse models of breast and lung cancer, suggesting that the immunomodulatory effects of glucan can be complemented by the properties of other bioactive molecules. thebetasource.com The synergistic effects are often attributed to the enhanced stimulation of immune cells like NK cells and the potential activation of apoptotic pathways in cancer cells. thebetasource.com

Based on a comprehensive review of the available scientific literature, there is a notable lack of specific pre-clinical research focusing on the interactions of This compound with the host microbiota and the gut-immune axis. The vast majority of existing studies investigate the effects of unmodified β-glucans from various sources like oats, barley, yeast, and mushrooms.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables specifically on "this compound" as per the requested outline.

Would you like me to proceed by generating an article on the pre-clinical applications of general β-glucans and their interactions with the host microbiota and gut-immune axis? Please be aware that while this would provide a broader overview, the findings may not be directly applicable to the carboxymethylated form of the compound.

Future Directions and Emerging Research Avenues for Carboxymethyl β Glucan

Exploration of Structure-Activity Relationships for Targeted Functionality

The biological efficacy of Carboxymethyl β-Glucan (CM-β-Glucan) is intricately linked to its specific structural characteristics. Future research is increasingly focused on elucidating these structure-activity relationships to engineer derivatives with tailored functionalities for specific therapeutic or biomedical applications. Key structural parameters that influence the bioactivity of CM-β-Glucan include its molecular weight (Mw), the degree of substitution (DS) of carboxymethyl groups, the polymer chain conformation, and the pattern of branching. nih.govmdpi.com

The degree of substitution is a critical determinant of functionality. It directly impacts the solubility and charge of the molecule, which in turn affects its interaction with biological systems. nih.gov For instance, carboxymethylation is known to improve the water solubility and enhance the in vivo and in vitro anti-tumor activity of β-glucans. mdpi.commdpi.com Research has shown a correlation between the DS and antioxidant activity, where the introduction of carboxymethyl groups potentiated hydroxyl radical-scavenging capabilities. nih.gov Similarly, the antibacterial activity of CM-β-Glucan against pathogens like Staphylococcus aureus has been linked to the presence of carboxymethyl groups, which can alter the spatial conformation of the polysaccharide chain. researchgate.net

Structural ParameterInfluence on FunctionalityResearch Findings
Degree of Substitution (DS) Impacts solubility, charge, antioxidant, and antimicrobial activity.A higher DS can increase water solubility and enhance hydroxyl radical-scavenging activity. nih.gov The introduction of carboxymethyl groups is linked to stronger antibacterial action. researchgate.net
Molecular Weight (Mw) Affects various biological activities, including immunomodulation and antitumor effects.Carboxymethylation alters the Mw of native β-glucan, which can lead to enhanced anti-tumor properties compared to the original form. mdpi.commdpi.com
Chain Conformation Crucial for immunomodulatory activity; triple helix is often more stable and bioactive.The biological activity of β-glucans is highly dependent on their conformation (single helix, triple helix, or random coil), which influences receptor binding and immune cell activation. nih.govfrontiersin.org
Source of β-Glucan The original source (e.g., yeast, fungi, cereal) determines the initial backbone structure (e.g., β-(1,3)/(1,6) or β-(1,3)/(1,4) linkages) and branching, which affects the properties of the final CM-β-Glucan derivative.β-Glucans from different sources show different bioactivities even with the same basic structure, and carboxymethylation of these varied structures can lead to derivatives with distinct functional profiles. mdpi.com

Development of Novel Carboxymethylation Methods and Derivatives

Advancements in the application of CM-β-Glucan are contingent upon the development of more efficient and controlled synthesis methods, as well as the creation of novel derivatives with enhanced or entirely new properties. The conventional method for preparing CM-β-Glucan involves using chloroacetic acid or its sodium salt as the carboxymethylating agent in an alkaline medium. mdpi.commdpi.com Future research is aimed at optimizing this process to achieve a higher degree of substitution and better control over the reaction, thereby producing more effective and consistent products. oup.com Orthogonal experiments have been used to investigate technological parameters like temperature, reaction time, and alkali concentration to maximize the DS, solubility, and viscosity of the resulting CM-β-Glucan. oup.com

Beyond optimizing existing methods, a significant research avenue is the synthesis of new, chemically distinct derivatives of β-glucan. This involves introducing other functional groups in addition to or in place of carboxymethyl groups to create multifunctional polymers. For example, researchers have successfully synthesized novel cationic β-glucan derivatives by reacting the polysaccharide with glycidyl (B131873) trimethyl ammonium (B1175870) chloride (GTMAC). mdpi.com These cationic derivatives have shown selective anti-mycotic properties, highlighting the potential of creating derivatives with targeted antimicrobial activity. mdpi.com

Another innovative approach involves creating dual-derivatized molecules. For instance, botryosphaeran, a type of β-glucan, has been modified to include both carboxymethyl and sulfonate groups. mdpi.com The goal of this dual derivatization was to create a molecule that mimics heparan sulfate (B86663), a glycosaminoglycan involved in viral entry into cells. While the purely carboxymethylated version showed no antiviral activity, the sulfonated-carboxymethylated derivatives were effective at inhibiting the Herpes simplex virus, demonstrating that combining functional groups can unlock new biological activities. mdpi.com

Development AreaDescriptionExample Research
Method Optimization Refining existing carboxymethylation processes to improve efficiency, yield, and control over the final product's properties (e.g., Degree of Substitution).An optimized two-step alkalization and etherification process for yeast β-glucan was developed to maximize the DS and solubility of the carboxymethyl derivatives. oup.com
Novel Cationic Derivatives Synthesizing new derivatives by introducing positively charged groups to the β-glucan backbone, creating polymers with different biological interaction profiles.Cationic derivatives were created using glycidyl trimethyl ammonium chloride (GTMAC), resulting in compounds with selective antifungal properties against species like Aspergillus brasiliensis. mdpi.com
Dual-Functionalized Derivatives Creating complex derivatives by adding multiple types of functional groups to the β-glucan structure to achieve synergistic or novel bioactivities.Botryosphaeran was derivatized with both carboxymethyl and sulfonate groups to create a heparan sulfate mimic with potent activity against Herpes simplex virus (HSV-1). mdpi.com

Integration into Advanced Multifunctional Biomaterials

A rapidly emerging field for CM-β-Glucan is its incorporation into advanced biomaterials, where it serves not just as a structural component but as an active functional ingredient. Its biocompatibility, biodegradability, and inherent immunomodulatory properties make it an excellent candidate for creating sophisticated biomaterials for applications ranging from drug delivery to tissue engineering. nih.govnih.gov

One of the most promising areas is the development of nanoparticle-based systems. CM-β-Glucan has been successfully combined with the cationic polysaccharide chitosan (B1678972) to form nanoparticles. nih.govnih.gov These nanoparticles serve as efficient carriers for antigens, such as ovalbumin, demonstrating their potential for vaccine delivery systems. The CM-β-Glucan/chitosan nanoparticles showed adequate physicochemical properties, high protein association efficiency, and good thermostability. nih.govnih.gov In vivo studies in mice showed that these nanoparticles could effectively drain to lymph nodes and co-localize with dendritic cells, inducing significant T cell and antibody responses. nih.gov

Another significant application is in the formulation of advanced wound dressings, particularly hydrogels. Researchers have developed a sprayable hydrogel using carboxymethylated yeast β-glucan. nih.gov This biomaterial is designed for treating chronic wounds, such as those found in diabetic patients. The study found that a specific CM-β-Glucan derivative (with a DS of 0.55) exhibited anti-inflammatory, antioxidant, and immunomodulatory activities. The resulting hydrogel was shown to accelerate wound healing in a diabetic mouse model by influencing biomarkers related to inflammation, macrophage polarization, and angiogenesis. nih.gov

Biomaterial TypeCompositionFormTargeted ApplicationKey Research Findings
Nanoparticles This compound, ChitosanNanocarrierAntigen Delivery / VaccinationNanoparticles showed efficient protein association, thermostability, and effective drainage to lymph nodes, inducing a robust immune response in mice. nih.govnih.gov
Hydrogel Carboxymethylated Yeast β-GlucanSprayable GelDiabetic Wound HealingThe hydrogel promoted angiogenesis and caudal fin regeneration in a zebrafish model and accelerated wound closure in diabetic mice by modulating inflammatory and angiogenic markers. nih.gov

Advanced Mechanistic Studies in Complex Biological Systems

While the biological activities of CM-β-Glucan are well-documented, future research is delving deeper into the precise molecular mechanisms by which it exerts its effects in complex biological environments. This involves moving beyond phenomenological observations to identify specific cellular receptors, signaling pathways, and downstream genetic or proteomic changes.

A central focus of mechanistic studies is understanding CM-β-Glucan's immunomodulatory effects. The interaction of β-glucans with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Complement Receptor 3 (CR3), is a key activation step. nih.govfrontiersin.orgnih.gov These interactions trigger signaling cascades within macrophages, neutrophils, and dendritic cells, leading to phagocytosis, the production of reactive oxygen species (ROS), and the release of cytokines and chemokines that orchestrate the broader immune response. nih.govfrontiersin.org Future studies aim to clarify how carboxymethylation specifically alters the binding affinity to these receptors and modulates the resulting downstream signaling.

Advanced studies are also elucidating the mechanisms behind other therapeutic effects. For example, the antibacterial action of CM-β-Glucan against S. aureus was investigated and found to involve the induction of membrane permeabilization and subsequent structural disruption of the bacterial cells, leading to lysis. nih.gov In a different context, the antihypertensive effect of CM-β-Glucan was studied in spontaneously hypertensive rats. nih.gov The research revealed that the compound did not act directly as a vasodilator but rather improved the baroreflex sensitivity through the modulation of the sympathetic tone, demonstrating a complex neuro-cardiovascular mechanism of action. nih.gov These types of detailed mechanistic investigations are crucial for the rational design of CM-β-Glucan-based therapies.

Potential in Veterinary Medicine and Aquaculture Beyond General Wound Healing

In aquaculture, β-glucans are widely regarded as promising immunostimulants for both fish and shellfish. nih.govresearchgate.net Intensification of aquaculture practices often leads to increased susceptibility to disease, and immunostimulants like β-glucan offer a proactive approach to health management. researchgate.net Dietary supplementation with β-glucan has been shown to enhance the immune status of cultured organisms, leading to improved growth, survival, and protection against infectious pathogens. researchgate.netnih.gov It works by stimulating both non-specific and specific defense mechanisms, boosting the activity of immune cells like macrophages and neutrophils. frontiersin.orgfrontiersin.org

In companion animal medicine, research is exploring the use of β-glucans for managing chronic inflammatory and immune-mediated conditions in dogs and cats. mdpi.com Studies suggest potential applications in treating skin diseases like atopic dermatitis, managing osteoarthritis, and controlling inflammatory bowel disease (IBD). For atopic dermatitis, β-glucan supplementation has been associated with a reduction in pruritus and vasodilation. mdpi.com Its ability to modulate immune responses and reduce inflammatory cytokines like TNF-alpha points to its potential utility in managing the chronic inflammation associated with osteoarthritis and IBD in pets. mdpi.com Furthermore, β-glucans are also being investigated for use in the poultry industry as a potential alternative to antibiotics for stimulating the immune system and promoting gut health. frontiersin.org

Animal GroupSpecific ApplicationMechanism/Key Findings
Aquaculture (Fish & Shellfish) Immunostimulation for disease resistance.Enhances non-specific immune responses, boosts phagocytic activity, and increases resistance to a wide range of pathogens, improving survival rates in cultured species. researchgate.netnih.govresearchgate.net
Companion Animals (Dogs & Cats) Management of chronic inflammatory diseases (atopic dermatitis, osteoarthritis, IBD).Reduces inflammatory markers (e.g., TNF-alpha), modulates immune responses, and has been shown to decrease pruritus and skin lesions in atopic conditions. mdpi.com
Livestock (Poultry) Immune system stimulation and potential antibiotic replacement.Can stimulate both specific and non-specific immunity, influence the expression of immune-related genes, and may help in producing antibiotic-free poultry. frontiersin.org

Q & A

Q. Methodological Recommendations :

  • Standardize DS and molecular weight ranges using SEC or dynamic light scattering (DLS).
  • Use species-specific immune assays (e.g., murine RAW 264.7 cells vs. human THP-1 cells) and report cytokine profiles (e.g., IL-6, TNF-α) with dose-response curves .

What experimental design principles ensure reproducibility in this compound synthesis?

Basic Research Question
Key steps include:

  • Alkali pretreatment : Control NaOH concentration (e.g., 3.2:1 mass ratio to β-glucan) to avoid over-degradation .
  • Reaction conditions : Optimize chloroacetic acid ratio (1.5:1 to NaOH) and reaction time (2–3 hr) using response surface methodology (RSM) .
  • Purification : Dialysis against deionized water (MWCO 3.5 kDa) to remove unreacted reagents.

Documentation : Provide raw NMR/FTIR spectra, SEC elution profiles, and DS calculations in supplementary materials to enable replication .

How can the substitution degree (DS) of this compound be optimized for specific biomedical applications?

Advanced Research Question
DS influences solubility, bioavailability, and bioactivity:

  • Antioxidant activity : DS ≥0.8 enhances radical scavenging via electron donation from carboxymethyl groups .
  • Drug delivery : Lower DS (0.3–0.6) improves gelation for sustained release, as seen in barley β-glucan hydrogels .

Q. Optimization Strategy :

  • Use Box-Behnken design to model interactions between NaOH concentration, reaction time, and temperature.
  • Validate outcomes using in vitro assays (e.g., DPPH scavenging for antioxidants; rheometry for gel strength) .

What are the critical variables in designing in vivo studies on this compound’s immunomodulatory effects?

Advanced Research Question
Key factors include:

  • Administration route : Oral vs. intraperitoneal delivery affects bioavailability and immune cell targeting .
  • Species-specific responses : Mice show stronger Th1 responses than chicks or piglets due to differences in gut microbiota and Dectin-1 receptor expression .

Q. Experimental Design :

  • Include dose-escalation cohorts (e.g., 10–100 mg/kg) and control for dietary β-glucan intake.
  • Measure immune markers (e.g., IgA, phagocytosis rates) alongside histopathology to assess safety .

How should researchers analyze conflicting data on this compound’s antioxidant activity in complex matrices?

Advanced Research Question
Contradictions may stem from:

  • Matrix interference : Polyphenols or proteins in food samples can quench radicals independently .
  • Assay limitations : DPPH (hydrophobic) vs. ABTS (hydrophilic) assays yield divergent results.

Q. Resolution Strategies :

  • Use LC-MS to quantify β-glucan-specific antioxidant contributions.
  • Apply multivariate regression to isolate structural factors (DS, branching) from matrix effects .

What statistical approaches are recommended for interpreting dose-dependent bioactivity data?

Basic Research Question

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Uncertainty quantification : Report 95% confidence intervals for IC₅₀ values in antioxidant assays .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch-to-batch variability .

How can ethical considerations be integrated into human trials involving this compound?

Basic Research Question

  • Informed consent : Disclose potential immune modulation risks, especially for immunocompromised participants.
  • IRB protocols : Submit detailed rationale for dosing (e.g., extrapolation from murine models) and adverse event monitoring plans .

What cross-disciplinary methodologies advance this compound research?

Advanced Research Question

  • Material science : Pair carboxymethylation with TEM/SAXS to analyze nanostructural changes .
  • Computational modeling : Use molecular dynamics to predict binding affinities with immune receptors (e.g., Dectin-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.